4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
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Overview
Description
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a hydroxymethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxymethylation of cyclohexanone derivatives. This process typically employs formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . Another method involves the use of metal catalysts and paraformaldehyde to achieve the desired hydroxymethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-4-phenylcyclohexan-1-one.
Reduction: 4-(Hydroxymethyl)-4-phenylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: It can be used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites of enzymes or receptors, leading to improved biological activity . The compound may also act as an intermediate in the synthesis of other bioactive molecules, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-methylindole: Another hydroxymethylated compound with different structural properties.
4-(Hydroxymethyl)tetrahydropyran: A compound with a similar hydroxymethyl group but a different ring structure.
Uniqueness
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring, a hydroxymethyl group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(hydroxymethyl)-4-phenylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDAAGLXLPQHRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615414 |
Source
|
Record name | 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51510-01-1 |
Source
|
Record name | 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)-4-phenylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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